2-Chloro-1-methyl-4-(trifluoromethyl)benzene
Overview
Description
2-Chloro-1-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6ClF3. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methyl group, and a trifluoromethyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which is known for its electron-withdrawing effects and its influence on the compound’s reactivity and stability.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, including those involved in the metabolism of xenobiotics .
Pharmacokinetics
Its molecular weight of 180555 suggests that it may have good bioavailability .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level, including modulation of enzyme activity and receptor binding .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-1-methyl-4-(trifluoromethyl)benzene. For instance, extremes of temperature and direct sunlight, heat, flames, sparks, and static electricity can affect its stability . Furthermore, its presence in groundwater and surrounding soil can potentially lead to environmental exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methyl-4-(trifluoromethyl)benzene can be achieved through various methods. One common approach involves the Friedel-Crafts alkylation of 2-chloro-1-methylbenzene with trifluoromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Another method involves the direct trifluoromethylation of 2-chloro-1-methylbenzene using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This reaction can be catalyzed by transition metals like copper or palladium, and it often requires the use of a base to facilitate the formation of the trifluoromethyl radical.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl group directs incoming electrophiles to the ortho and para positions relative to the methyl group.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to a methylene group under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid, sulfuric acid).
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used to replace the chlorine atom.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed for reduction reactions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include ortho- and para-substituted derivatives.
Nucleophilic Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include carboxylic acids.
Reduction: Products include methylene-substituted derivatives.
Scientific Research Applications
2-Chloro-1-methyl-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals, including solvents and intermediates for the synthesis of other fluorinated compounds.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-methylbenzene: Lacks the trifluoromethyl group, resulting in different reactivity and stability.
4-Chloro-1-methyl-2-(trifluoromethyl)benzene: Positional isomer with different substitution pattern, leading to variations in chemical properties.
2-Chloro-1-methyl-4-(difluoromethyl)benzene: Contains a difluoromethyl group instead of a trifluoromethyl group, affecting its electron-withdrawing ability.
Uniqueness
2-Chloro-1-methyl-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical properties compared to similar compounds. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
2-chloro-1-methyl-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-5-2-3-6(4-7(5)9)8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBMOEZTWZVXLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507697 | |
Record name | 2-Chloro-1-methyl-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74483-47-9 | |
Record name | 2-Chloro-1-methyl-4-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74483-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-methyl-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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